

6-Chloro-2-piperazin-1-yl-1,3-benzoxazole chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Chloro-2-piperazin-1-yl-1,3-benzoxazole

Cat. No.: B1629689

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **6-Chloro-2-piperazin-1-yl-1,3-benzoxazole**

Introduction

The landscape of modern medicinal chemistry is continually shaped by the exploration of novel heterocyclic scaffolds. Among these, the benzoxazole nucleus represents a privileged structure, forming the core of numerous compounds with significant biological activity.^{[1][2]} When functionalized with a piperazine moiety—a common pharmacophore known to enhance pharmacokinetic properties and provide a versatile handle for further modification—the resulting conjugate presents a compelling starting point for drug discovery programs.^{[3][4]} This guide provides a comprehensive technical overview of **6-Chloro-2-piperazin-1-yl-1,3-benzoxazole**, focusing on its core chemical properties, synthesis, and potential applications for researchers, scientists, and drug development professionals.

Core Chemical Identity and Structure

A thorough understanding of a compound begins with its fundamental identifiers and structural features. These elements define its place in chemical space and provide the basis for predicting its behavior.

Chemical and Physical Data

The essential identifying information for **6-Chloro-2-piperazin-1-yl-1,3-benzoxazole** is summarized below. This data serves as the primary reference for sourcing, registration, and computational modeling.

Property	Value	Source
IUPAC Name	6-chloro-2-(piperazin-1-yl)-1,3-benzoxazole	-
CAS Number	914299-71-1	[5]
Molecular Formula	C ₁₁ H ₁₂ ClN ₃ O	[5]
Molecular Weight	237.69 g/mol	[5]
InChI Key	ODZNQUZKQXEWIX- UHFFFAOYSA-N	[5]
Physical Form	Typically a solid or crystalline powder	[6]

Note: Experimental values for properties such as melting point, boiling point, and solubility are not widely reported in publicly available literature and would require empirical determination.

Structural Elucidation

The structure of **6-Chloro-2-piperazin-1-yl-1,3-benzoxazole** is characterized by three key components:

- A benzoxazole ring system: A bicyclic heteroaromatic structure formed by the fusion of a benzene ring and an oxazole ring. This moiety is generally planar.
- A piperazine ring: A six-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4. It typically adopts a stable chair conformation.[\[7\]](#)
- A chloro substituent: An electron-withdrawing chlorine atom attached to position 6 of the benzoxazole core.

Caption: 2D representation of the title compound.

Spectroscopic and Analytical Profile

Spectroscopic analysis is critical for confirming the identity and purity of a chemical compound. While a dedicated experimental spectrum for this specific molecule is not publicly available, a predictive profile can be constructed based on the known behavior of its constituent functional groups.

Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, the compound is expected to readily protonate, primarily at the basic nitrogen of the piperazine ring.

- Expected $[M+H]^+$ Ion: 238.07 (for $C_{11}H_{13}ClN_3O^+$).
- Fragmentation Pattern: The primary fragmentation pathway would likely involve the cleavage of the piperazine ring or the bond connecting it to the benzoxazole core. Common fragments could include the loss of piperazine-related fragments. The benzoxazole ring itself is relatively stable, but cleavage can occur under higher energy conditions, potentially leading to ions corresponding to the benzonitrile cation.^[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

- 1H NMR:
 - Aromatic Protons (Benzoxazole Ring): Three distinct signals are expected in the aromatic region (~7.0-8.0 ppm). The protons on the chlorinated ring will exhibit splitting patterns (doublets, doublet of doublets) based on their coupling with adjacent protons.
 - Piperazine Protons: Two sets of signals, typically broad triplets or multiplets, are expected for the four methylene (-CH₂-) groups. The protons on the carbons adjacent to the benzoxazole ring (~3.6-3.8 ppm) will be deshielded compared to those adjacent to the secondary amine (~3.0-3.2 ppm).^{[3][7]} The NH proton will appear as a broad singlet that may exchange with D₂O.
- ^{13}C NMR:

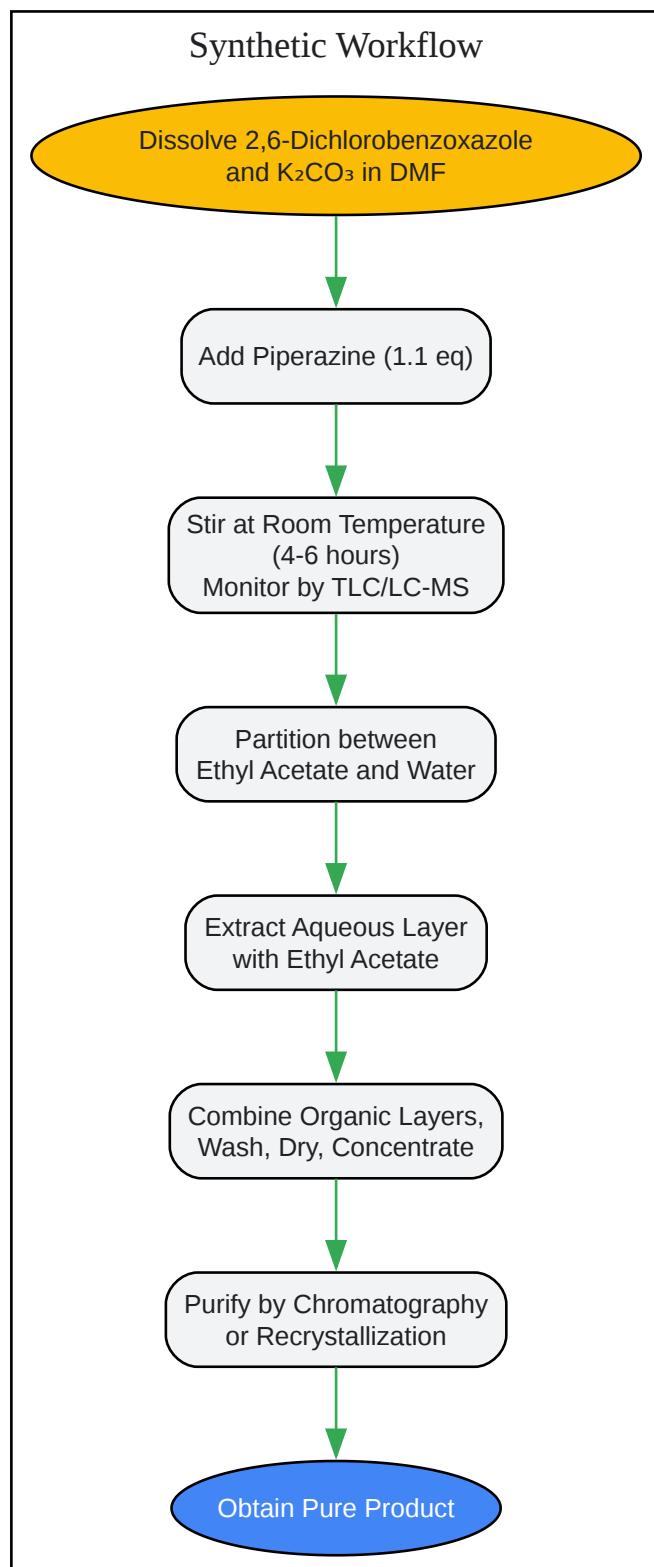
- Benzoxazole Carbons: At least seven distinct signals are expected. The carbon attached to the piperazine (C2) will be significantly downfield (~160-170 ppm).[3] The carbons of the benzene ring will appear in the typical aromatic region (~110-150 ppm), with their shifts influenced by the chloro and oxazole substituents.[9]
- Piperazine Carbons: Two signals are expected for the methylene carbons, typically in the range of 40-55 ppm.[10]

Synthesis and Reactivity

The synthesis of **6-Chloro-2-piperazin-1-yl-1,3-benzoxazole** is conceptually straightforward, drawing upon established methods for the construction of 2-aminobenzoxazoles.

Proposed Synthetic Protocol

A highly plausible route involves the nucleophilic aromatic substitution of a corresponding 2,6-dichlorobenzoxazole precursor with piperazine. This method is analogous to the synthesis of the related benzothiazole derivative.[11]


Reaction: 2,6-Dichlorobenzoxazole + Piperazine → **6-Chloro-2-piperazin-1-yl-1,3-benzoxazole**

Step-by-Step Methodology:

- Reagent Preparation: To a stirred solution of 2,6-dichlorobenzoxazole (1.0 eq) in a suitable polar aprotic solvent (e.g., dry DMF, 10 mL/mmol), add a mild base such as potassium carbonate (K_2CO_3 , 3.0 eq).
- Nucleophilic Addition: Add piperazine (1.1 eq) to the mixture. Using a slight excess of piperazine helps drive the reaction to completion but a large excess should be avoided to minimize undesired disubstitution products.
- Reaction Conditions: Stir the mixture at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.
- Work-up and Extraction: Upon completion, partition the reaction mixture between ethyl acetate and water. Separate the layers and extract the aqueous layer multiple times with

ethyl acetate.

- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure.
- Final Product: The resulting crude product can be purified by column chromatography or recrystallization to yield the desired **6-Chloro-2-piperazin-1-yl-1,3-benzoxazole** as a solid.
[\[11\]](#)

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of the title compound.

Chemical Reactivity

The molecule's reactivity is dominated by the piperazine moiety, which provides a key site for further chemical modification.

- **N-Alkylation/Acylation:** The secondary amine of the piperazine ring is nucleophilic and can be readily modified via reactions with alkyl halides or acyl chlorides.[\[12\]](#) This allows for the straightforward introduction of diverse side chains to explore structure-activity relationships (SAR).
- **Benzoxazole Ring Stability:** The benzoxazole core is generally stable to a wide range of reaction conditions, making it a robust scaffold for library synthesis.

Potential Applications and Safety

Relevance in Drug Discovery

The structural motif of **6-Chloro-2-piperazin-1-yl-1,3-benzoxazole** is of significant interest in medicinal chemistry.

- **Bioactive Scaffold:** Benzoxazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[\[1\]](#)
- **CNS Agents:** The piperazine ring is a well-known component of many centrally acting agents, including atypical antipsychotics like risperidone.[\[12\]](#) The combination of these two pharmacophores suggests potential utility in developing novel therapeutics for neurological or psychiatric disorders.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for similar heterocyclic amine compounds should be followed.

- **Handling:** Use in a well-ventilated area.[\[13\]](#) Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[\[14\]](#)[\[15\]](#) Avoid formation and inhalation of dust.[\[13\]](#)[\[16\]](#)
- **First Aid:**

- Skin Contact: Wash off immediately with plenty of soap and water.[14]
- Eye Contact: Rinse cautiously with water for several minutes.[14]
- Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[14]
- Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[14]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]

Conclusion

6-Chloro-2-piperazin-1-yl-1,3-benzoxazole is a well-defined chemical entity with significant potential as a building block in medicinal chemistry and materials science. Its synthesis is achievable through standard organic chemistry techniques, and its structure offers a versatile platform for derivatization, particularly at the piperazine nitrogen. The combination of the biologically active benzoxazole core and the pharmacokinetically favorable piperazine group makes this compound a valuable scaffold for the development of novel therapeutic agents. Further empirical investigation into its physicochemical properties and biological activity is warranted to fully explore its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives [article.sapub.org]
- 2. Benzoxazole - Wikipedia [en.wikipedia.org]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-chloro-2-piperazin-1-yl-1,3-benzoxazole | CymitQuimica [cymitquimica.com]
- 6. Benzoxazoles | Fisher Scientific [fishersci.com]
- 7. 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion [mdpi.com]
- 10. rsc.org [rsc.org]
- 11. 6-CHLORO-2-PIPERAZINO-1,3-BENZOTHIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 12. ossila.com [ossila.com]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
- 15. enamine.enamine.net [enamine.enamine.net]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [6-Chloro-2-piperazin-1-yl-1,3-benzoxazole chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1629689#6-chloro-2-piperazin-1-yl-1,3-benzoxazole-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com